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molecular formula C9H12O4 B1341257 Ethyl 4-cyclopropyl-2,4-dioxobutanoate CAS No. 21080-80-8

Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Cat. No. B1341257
M. Wt: 184.19 g/mol
InChI Key: MHKXVJFDESXWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637509B2

Procedure details

Sodium metal (2.411 g, 105 mmol) was dissolved in ethanol (50 mL). The solution was heated to reflux followed by addition of a mixture of 1-cyclopropylethanone (8.4 g, 100 mmol) and diethyl oxalate (14.59 g, 100 mmol) dropwise over 30 minutes. The reaction mixture was heated at reflux for an additional 2 h, and then allowed to cool to room temperature over a 2 d period. The contents were diluted with water (200 mL) and acidified by dropwise addition of 6N HCl. The contents were extracted with EtOAc (3×75 mL), washed with water, brine, dried over MgSO4, filtered, and concentrated in vacuo. The final product was collected as 14.3 g (74%). LCMS E-S (M+H)=184.8 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.03 (d, J=7.83 Hz, 2H) 1.13-1.19 (m, 2H) 1.31 (t, J=7.07 Hz, 3H) 1.81-1.90 (m, 1H) 4.29 (q, J=7.16 Hz, 2H) 6.43 (s, 1H).
Quantity
2.411 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
14.59 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[CH:2]1([C:5](=[O:7])[CH3:6])[CH2:4][CH2:3]1.[C:8](OCC)(=[O:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10].Cl>C(O)C.O>[CH:2]1([C:5](=[O:7])[CH2:6][C:8](=[O:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:4][CH2:3]1 |^1:0|

Inputs

Step One
Name
Quantity
2.411 g
Type
reactant
Smiles
[Na]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
8.4 g
Type
reactant
Smiles
C1(CC1)C(C)=O
Name
Quantity
14.59 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The contents were extracted with EtOAc (3×75 mL)
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The final product was collected as 14.3 g (74%)

Outcomes

Product
Name
Type
Smiles
C1(CC1)C(CC(C(=O)OCC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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